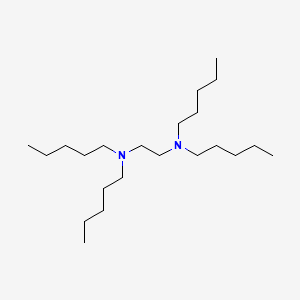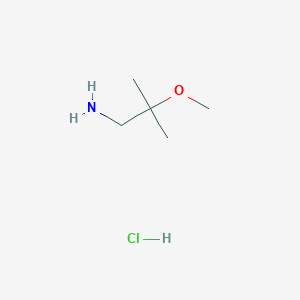
1-(2,3-Dimethoxyphenyl)piperazine
Vue d'ensemble
Description
1-(2,3-Dimethoxyphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by a piperazine ring substituted with a 2,3-dimethoxyphenyl group
Applications De Recherche Scientifique
1-(2,3-Dimethoxyphenyl)piperazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
While the specific mechanism of action for 1-(2,3-Dimethoxyphenyl)piperazine is not mentioned in the search results, piperazine, a similar compound, is known to be a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
The safety data sheet for a similar compound, 1-(2,4-Dimethoxyphenyl)piperazine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .
Orientations Futures
Piperazine and its derivatives are frequently used in biologically active compounds due to their impact on the physicochemical properties of the final molecule, their structural and conformational characteristics, and their easy handling in synthetic chemistry . This suggests that 1-(2,3-Dimethoxyphenyl)piperazine and similar compounds may continue to be of interest in future research and development efforts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,3-Dimethoxyphenyl)piperazine can be synthesized through various methods. One common approach involves the reaction of 2,3-dimethoxyaniline with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with solvents such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as:
Cyclization Reaction: Using 2,3-dimethoxyaniline and piperazine.
Purification: Employing techniques like distillation, crystallization, or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3-Dimethoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinones.
Reduction Products: Reduced derivatives of the original compound.
Substitution Products: Piperazine derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
- 1-(3,4-Dimethoxyphenyl)piperazine
- 1-(2,3-Dichlorophenyl)piperazine
- 1-(2,4-Dimethoxyphenyl)piperazine
Comparison: 1-(2,3-Dimethoxyphenyl)piperazine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for various receptors, making it a valuable compound for targeted research and development.
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-11-5-3-4-10(12(11)16-2)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCSADXLBWHWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595424 | |
| Record name | 1-(2,3-Dimethoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103027-44-7 | |
| Record name | 1-(2,3-Dimethoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl [6-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B3045116.png)




![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B3045122.png)
![4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline](/img/structure/B3045123.png)
![2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B3045125.png)
![2-{2'-ethyl-1H,2'H-[3,3'-bipyrazol]-1-yl}ethan-1-amine](/img/structure/B3045126.png)


![5-(2-methoxyethyl)-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3045133.png)
![N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3045135.png)
